4-(Thiophen-2-yl)aniline hydrochloride

Description

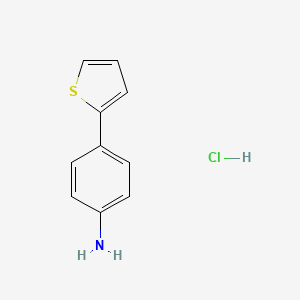

4-(Thiophen-2-yl)aniline hydrochloride is an aromatic amine derivative characterized by a thiophene ring attached to the para position of an aniline backbone, with a hydrochloride salt formation. The base compound, 4-(Thiophen-2-yl)aniline (C₁₀H₉NS), has a molecular weight of 175.25 g/mol . The hydrochloride form enhances solubility and stability, making it suitable for synthetic applications, particularly in polymer chemistry and drug development.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-thiophen-2-ylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h1-7H,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNMSSXLTNKKRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Thiophen-2-yl)aniline hydrochloride with structurally related aniline derivatives, highlighting substituent effects on properties and applications:

Key Comparisons:

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (EWGs) : Compounds like 4-(Trifluoromethyl)aniline hydrochloride (CF₃) and 4-(Methylsulfonyl)aniline hydrochloride (SO₂Me) exhibit enhanced electrophilicity, facilitating nucleophilic substitution or coupling reactions .

- Electron-Donating Groups (EDGs) : Ethoxy (OEt) and thiophene substituents increase electron density, favoring polymerization (e.g., P2ThA) and electrochromic applications .

Synthetic Yields and Conditions :

- 4-(Thiophen-2-yl)aniline derivatives are synthesized via coupling reactions (e.g., HOBt/TBTU-mediated amidation) with yields up to 90% .

- Halogenated analogs (e.g., 2-Chloro-4-fluoroaniline hydrochloride) require harsher conditions (acid hydrolysis at 72°C) and show lower yields (~38.5%) .

Material Science Applications :

- P2ThA’s electrochromic behavior contrasts with poly(3-thiophene-aniline) (P3ThA), where conjugation primarily occurs through the thiophene ring rather than the aniline backbone .

- Thiazole-containing analogs (e.g., 4-(Thiazol-2-yl)aniline hydrochloride) are prioritized in drug discovery due to their bioisosteric properties .

Pharmacological Potential: 4-(PYRROLIDIN-1-YLMETHYL)ANILINE Hydrochloride (a structurally related compound) is used in bioactive molecule synthesis, highlighting the versatility of aniline hydrochlorides in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.